molecular formula C14H20ClNO3 B1397647 Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride CAS No. 1220019-62-4

Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride

Cat. No. B1397647
M. Wt: 285.76 g/mol
InChI Key: PSYZLHWNRCFRMD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride is a chemical compound with the CAS number 1220019-62-4 . It is used for pharmaceutical testing and is considered a high-quality reference standard .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride is C14H20ClNO3 . For a detailed molecular structure, you may refer to the resources provided by chemical suppliers or databases .


Physical And Chemical Properties Analysis

Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride has a molecular weight of 285.7665 . More detailed physical and chemical properties might be available from specialized chemical databases or suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Schiff and Mannich Bases : Ethyl imidate hydrochlorides, including compounds similar to Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride, are used in the synthesis of Schiff and Mannich bases of isatin derivatives. This process involves the formation of ethoxycarbonylhydrazones and their subsequent reaction with hydrazine hydrate, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds are further reacted with isatin and 5-chloroisatin to form Schiff bases and N-Mannich bases, respectively (Bekircan & Bektaş, 2008).

  • Synthesis of Protected Amino Acids : Another application involves the synthesis of orthogonally protected amino acids, useful for the syntheses of edeine analogs. This process uses differently N-protected diamino acids as substrates, leading to the synthesis of compounds like ethyl 4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Development of Antiplatelet Drug Candidates : Derivatives of compounds like Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride are synthesized and evaluated for their selective anti-PAR4 activity. These studies help in identifying important functional groups contributing to the activity and provide guidelines for the development of novel antiplatelet drug candidates (Chen et al., 2008).

  • Pharmacological Characterization for Treating Preterm Labor : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a similar compound, is characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. This involves evaluating its affinity for β3-adrenoceptors and potency in increasing cAMP production, indicating its therapeutic potential (Croci et al., 2007).

  • Insecticidal Properties : A study on the insecticidal properties of related compounds found in Piperaceae plants identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as a major bioactive constituent with notable insecticidal activity against mosquito larvae (Pereda-Miranda, Bernard, Durst, Arnason, Sánchez-Vindas, Poveda, & San Román, 1997).

  • Synthesis of Metabolites : Synthesis of potential metabolites of related compounds is explored for understanding their bioactive properties and developing sensitive oxidation methods for such systems (Sunthankar, Berlin, Nelson, Thorne, Geno, Archer, Rolf, & Bartels, 1993).

  • Characterization and Isolation : The isolation, characterization, and structural identification of compounds like ethyl 4-hydroxy-3,5-dimethoxy-benzoate from medicinal plants like Scutellaria barbata are explored for their potential ethnobotanical uses (Wang, Chen, Wang, Zhang, & Lin, 2011).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

ethyl 3-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-4-3-5-13(10-11)18-12-6-8-15-9-7-12;/h3-5,10,12,15H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYZLHWNRCFRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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